molecular formula C19H25F3N2O5 B565076 N-Boc Fluvoxamine Acid CAS No. 1159977-14-6

N-Boc Fluvoxamine Acid

カタログ番号: B565076
CAS番号: 1159977-14-6
分子量: 418.4 g/mol
InChIキー: JACBIZCIQLDEBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc Fluvoxamine Acid, chemically known as (5E)-5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid, is a derivative of Fluvoxamine. It is identified by the CAS number 1159977-14-6. This compound is primarily used in analytical method development, method validation, and quality control applications for the commercial production of Fluvoxamine .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc Fluvoxamine Acid typically involves the protection of the amine group in Fluvoxamine with a tert-butyloxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the Boc-protected derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using solid acid catalysts for efficient N-Boc deprotection. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: N-Boc Fluvoxamine Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Fluvoxamine or its derivatives.

    Substitution: Boc-protected amine derivatives.

科学的研究の応用

Cancer Therapy

N-Boc Fluvoxamine Acid has shown promise in cancer research, particularly in targeting glioblastoma multiforme (GBM). Studies have indicated that fluvoxamine inhibits actin polymerization, which is critical for cancer cell migration and invasion. This inhibition occurs through the suppression of focal adhesion kinase (FAK) and Akt signaling pathways, leading to decreased tumor invasiveness in vitro and in vivo models .

Case Study:

  • A study demonstrated that daily administration of fluvoxamine to mice with human glioma stem cells significantly blocked tumor cell invasion and prolonged survival rates. This suggests its potential as an anti-invasive agent for GBM therapy.

COVID-19 Treatment

Recent clinical trials have explored the efficacy of fluvoxamine in treating mild COVID-19 cases. In randomized controlled trials, fluvoxamine was associated with a significant reduction in clinical deterioration compared to placebo groups. The studies indicated that fluvoxamine could be beneficial for patients at risk of severe outcomes from COVID-19 .

Data Summary:

StudySample SizeTreatment DurationOutcome
STOP COVID 2880 participants15 daysReduced clinical deterioration by 75%
JAMA Study152 participants15 daysNo deterioration in 0/80 fluvoxamine patients vs. 6/72 placebo

Anxiety Disorders

Fluvoxamine is well-established in treating various anxiety disorders, including social anxiety disorder and obsessive-compulsive disorder. The N-Boc modification may enhance its efficacy and reduce side effects associated with traditional formulations .

Clinical Evidence:

  • A meta-analysis showed that fluvoxamine significantly improved symptoms in patients with anxiety disorders compared to placebo, with a favorable safety profile.

Mechanistic Insights

The mechanisms by which this compound exerts its effects are multifaceted:

  • Inhibition of Actin Polymerization: By disrupting actin dynamics, it reduces cell motility essential for cancer metastasis.
  • Modulation of Neurotransmitter Systems: As an SSRI, it enhances serotonin levels, which are crucial for mood regulation and anxiety management.
  • Potential Anti-inflammatory Effects: Some studies suggest that fluvoxamine may modulate inflammatory pathways, providing additional therapeutic benefits in various conditions.

作用機序

The mechanism of action of N-Boc Fluvoxamine Acid is primarily related to its role as a precursor to Fluvoxamine. Fluvoxamine functions as a selective serotonin reuptake inhibitor (SSRI) and an agonist for the sigma-1 receptor. This dual action helps regulate serotonin levels in the brain and modulate inflammatory responses, making it effective in treating conditions like obsessive-compulsive disorder and potentially reducing the risk of clinical deterioration in COVID-19 patients .

特性

CAS番号

1159977-14-6

分子式

C19H25F3N2O5

分子量

418.4 g/mol

IUPAC名

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxyimino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C19H25F3N2O5/c1-18(2,3)29-17(27)23-11-12-28-24-15(5-4-6-16(25)26)13-7-9-14(10-8-13)19(20,21)22/h7-10H,4-6,11-12H2,1-3H3,(H,23,27)(H,25,26)

InChIキー

JACBIZCIQLDEBU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

正規SMILES

CC(C)(C)OC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F

同義語

(E)-δ-[(2-tert-Butyloxycarbonylaminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc Fluvoxamine Acid
Reactant of Route 2
Reactant of Route 2
N-Boc Fluvoxamine Acid
Reactant of Route 3
N-Boc Fluvoxamine Acid
Reactant of Route 4
Reactant of Route 4
N-Boc Fluvoxamine Acid
Reactant of Route 5
N-Boc Fluvoxamine Acid
Reactant of Route 6
Reactant of Route 6
N-Boc Fluvoxamine Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。